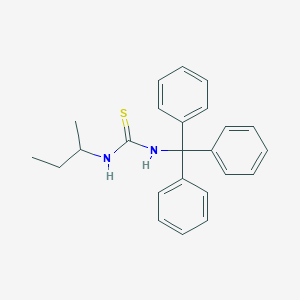

N-(sec-butyl)-N'-tritylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including N-(sec-butyl)-N'-tritylthiourea, involves the nucleophilic addition of amines to isothiocyanates or carbon disulfide in the presence of suitable catalysts. These methodologies facilitate the introduction of varied substituents, enabling the exploration of a wide range of chemical reactivities and properties. Notably, the synthetic approaches can significantly impact the compound's structure, thereby influencing its chemical behavior and applications (Saeed, Flörke, & Erben, 2014).

Molecular Structure Analysis

The molecular structure of thioureas, including N-(sec-butyl)-N'-tritylthiourea, plays a critical role in their chemical reactivity and interaction with biological systems. These compounds typically exhibit strong intra- and intermolecular hydrogen bonding interactions, significantly influencing their coordination properties when employed as ligands. The molecular framework also determines the compound's ability to form complexes with transition metals, which is crucial for their applications in coordination chemistry and potential biological activities (Saeed, Flörke, & Erben, 2014).

Chemical Reactions and Properties

N-(sec-butyl)-N'-tritylthiourea participates in various chemical reactions, including transformations mediated by its thiourea moiety. These reactions can lead to the formation of heterocyclic compounds, metal complexes, and other derivatives with potential biological and material applications. The versatility of thiourea derivatives in chemical syntheses underscores their significance in developing new compounds with tailored properties (Saeed, Flörke, & Erben, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. These characteristics are essential for determining the compound's suitability for specific applications, including its use in material science, pharmaceuticals, and as ligands in coordination chemistry. Understanding these properties is crucial for the compound's practical applications and for tailoring its chemical behavior for specific purposes (Saeed, Flörke, & Erben, 2014).

Chemical Properties Analysis

The chemical properties of N-(sec-butyl)-N'-tritylthiourea, such as reactivity towards various reagents, acid-base behavior, and redox characteristics, are central to its applications in synthesis and coordination chemistry. These properties are pivotal for the design of metal complexes with specific functionalities and for exploring the compound's biological activities. The chemical versatility of thiourea derivatives offers a promising avenue for interdisciplinary research in chemistry and biology (Saeed, Flörke, & Erben, 2014).

Scientific Research Applications

Urease Inhibition and Anti-leishmanial Activity

A series of N,N',N''-trisubstituted guanidines and their copper(II) complexes were synthesized and characterized, focusing on urease inhibition and anti-leishmanial activity. The study found that most complexes exhibited better activity than their respective guanidines, with one compound showing significant urease inhibition efficiency. This highlights the potential use of N-(sec-butyl)-N'-tritylthiourea derivatives in the development of urease inhibitors, although the specific compound's performance was not directly mentioned, the methodology suggests a broader application for similar compounds in inhibiting urease and potentially in anti-leishmanial efforts (G. Murtaza et al., 2011).

Enhancement of Microspore Embryogenesis

The effect of butanol alcohols, including sec-butanol, on microspore embryogenesis in wheat anther culture was investigated. The application of n-butanol significantly improved embryo production in wheat cultivars. While sec-butanol's performance was similar to control plates, the study's approach indicates that manipulating the chemical environment can significantly enhance agricultural biotechnological processes, such as embryo production and doubled haploid plant production in wheat (M. Soriano et al., 2008).

Antifouling and Environmental Impact

Research on the antifouling agent Irgarol 1051, which contains sec-butyl groups, showed its significant impact on marine periphyton communities. The study indicates that Irgarol 1051 can significantly inhibit periphyton photosynthetic activity at low concentrations, changing community structure towards more tolerant species. This suggests the environmental implications of compounds with sec-butyl groups, like N-(sec-butyl)-N'-tritylthiourea, in antifouling applications and their potential ecological impact (B. Dahl & H. Blanck, 1996).

Antimicrobial and Antifungal Efficiency

A study on the synthesis, characterizations, and multifunctional activities of new thiourea-based non-ionic surfactants highlighted their antimicrobial and antifungal efficiency. Compounds such as 1-sec-butyl-3-dodecanoylthiourea were tested against various bacterial and fungal strains, showing significant inhibition growth. This demonstrates the potential of N-(sec-butyl)-N'-tritylthiourea and similar compounds in applications ranging from cleaning to agricultural features, highlighting their role in developing new antimicrobial agents (Imdad Ullah et al., 2017).

Fertilizer Efficiency and Environmental Impact

N-(n-butyl) thiophosphoric triamide (NBPT), a compound structurally similar to N-(sec-butyl)-N'-tritylthiourea, has been extensively studied for its ability to improve the efficiency of urea-based fertilizers and reduce their environmental impact. NBPT retards hydrolysis of urea in soil, decreasing ammonia volatilization and nitrite accumulation. This research underscores the importance of chemical modifiers in agriculture to enhance fertilizer efficiency and minimize adverse environmental effects (J. M. Bremner, 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-butan-2-yl-3-tritylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2S/c1-3-19(2)25-23(27)26-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOHIPIIOUWOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butan-2-yl-3-tritylthiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)